
Oxetan-3-ylmethanamine
Overview
Description
Oxetan-3-ylmethanamine: is an organic compound with the chemical formula C4H9NO 3-(aminomethyl)oxetane . This compound features a four-membered oxetane ring and an amino group, making it a versatile building block in organic synthesis . It is a colorless liquid with a characteristic odor and is soluble in many organic solvents such as alcohols and ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of Oxetane-3-methanol: One common method involves the amination of oxetane-3-methanol using ammonia in the presence of a catalyst.
Condensation Reaction: Another method involves the condensation of oxetane-3-one with an amine.
Industrial Production Methods:
Industrial production methods for oxetan-3-ylmethanamine often involve scalable versions of the synthetic routes mentioned above. These methods are optimized for high yield and purity, and they are designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Oxetan-3-ylmethanone
Reduction: Oxetan-3-ylmethanol
Substitution: Various substituted oxetane derivatives.
Scientific Research Applications
Chemistry: : Oxetan-3-ylmethanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: : In biological research, this compound is used to study the effects of small ring systems on biological activity. It serves as a model compound for understanding the behavior of oxetane-containing molecules in biological systems .
Medicine: : The compound is investigated for its potential use in pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of drug candidates .
Industry: : In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of oxetan-3-ylmethanamine involves its ability to participate in various chemical reactions due to the presence of the oxetane ring and the amino group. The oxetane ring is prone to ring-opening reactions, which can lead to the formation of more stable compounds. The amino group can act as a nucleophile, participating in substitution and addition reactions .
Molecular Targets and Pathways:
Comparison with Similar Compounds
3-Aminooxetane: Similar to oxetan-3-ylmethanamine but lacks the methylene bridge between the oxetane ring and the amino group.
3-Aminotetrahydrofuran: Contains a five-membered ring instead of a four-membered oxetane ring.
Oxetane-3-methanol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness:
This compound is unique due to the presence of both the oxetane ring and the amino group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
oxetan-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-1-4-2-6-3-4/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHZBRAXOLUNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676710 | |
| Record name | 1-(Oxetan-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6246-05-5 | |
| Record name | 1-(Oxetan-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (oxetan-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Oxetan-3-ylmethanamine in synthesizing BACE1 inhibitors?
A: this compound serves as a crucial building block in the synthesis of deuterium-labeled BI 1181181, a potent BACE1 inhibitor. [] Specifically, the deuterated form of this compound, [2 H6 ]-7, is reacted with a key chiral intermediate to introduce the desired deuterium labeling into the final compound. This labeling is essential for various research purposes, including drug metabolism and pharmacokinetic studies.
Q2: Are there any known Structure-Activity Relationship (SAR) studies exploring modifications to the this compound moiety in BACE1 inhibitors?
A: The provided research paper focuses primarily on the synthesis of labeled compounds and doesn't delve into specific SAR studies concerning modifications to the this compound moiety within the BACE1 inhibitor structure. [] Further research would be needed to understand the impact of such modifications on the inhibitor's potency, selectivity, and other pharmacological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


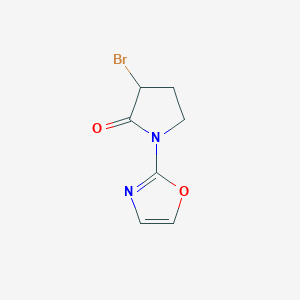
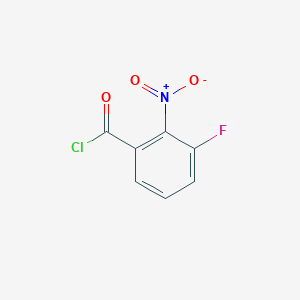
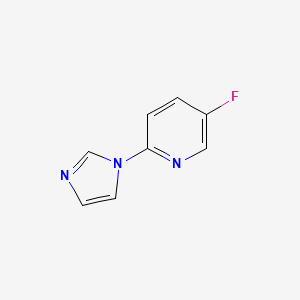
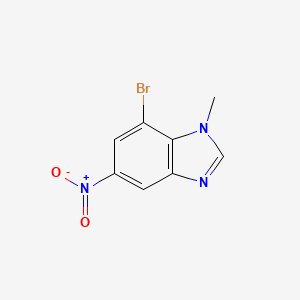
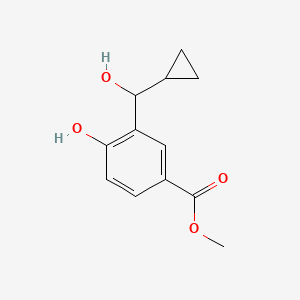
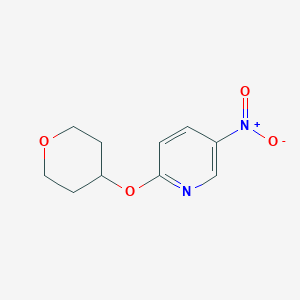
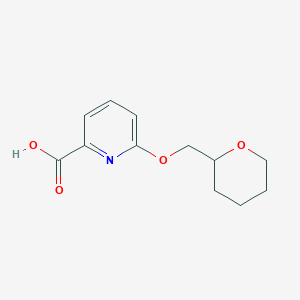


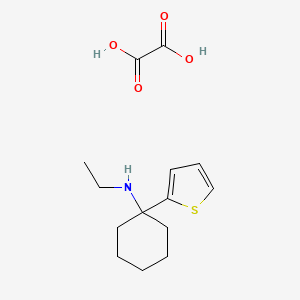
![N-[2-(2,3-dimethylphenoxy)ethyl]acetamide](/img/structure/B1394100.png)
![N-[2-(4-isopropylphenoxy)ethyl]acetamide](/img/structure/B1394101.png)

![[2-(Octyloxy)ethyl]amine oxalate](/img/structure/B1394106.png)
